
Molindone-d8
Overview
Description
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, which can lead to differences in the compound’s behavior in biological systems, making it useful for tracing and studying metabolic pathways.
Preparation Methods
The synthesis of molindone-d8 involves several steps:
Starting Materials: The process begins with the reaction of cyclohexane-1,3-dione with a halogenated compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione.
Cyclization: This intermediate undergoes cyclization to form 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.
Mannich Reaction: The final step involves a Mannich reaction with morpholine and formaldehyde to yield molindone.
Chemical Reactions Analysis
Molindone-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, molindone.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
Scientific Research Applications
Molindone-d8 has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of molindone in the body.
Metabolic Studies: The deuterium labeling allows researchers to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in biological systems, aiding in the development of new antipsychotic medications.
Mechanism of Action
Molindone-d8, like its parent compound molindone, exerts its effects by antagonizing dopamine receptors, particularly the D2 receptor. This antagonism reduces dopamine activity in the brain, leading to diminished symptoms of psychosis. The exact mechanism involves binding to the dopamine receptors in the reticular limbic system, which is associated with mood and behavior regulation .
Comparison with Similar Compounds
Molindone-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Molindone: The non-deuterated form, used as an antipsychotic.
Losindole: Another indole derivative with antipsychotic properties.
Piquindone: A compound with similar pharmacological effects but different chemical structure.
This compound’s uniqueness lies in its application for detailed metabolic and pharmacokinetic studies, providing a deeper understanding of the drug’s behavior in the body.
Biological Activity
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used for the treatment of schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Overview of this compound
Molindone is classified as a dihydroindolone neuroleptic with significant dopamine D2 receptor antagonism. It is known for its lower affinity for D2 receptors compared to other antipsychotics, which may contribute to a unique side effect profile. The deuterated form, this compound, is used in pharmacokinetic studies to trace drug metabolism and behavior in biological systems.
The primary mechanism by which molindone exerts its effects is through the antagonism of dopamine receptors, particularly D2 receptors in the limbic system. This action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms associated with schizophrenia.
- Dopamine Receptor Affinity :
- D2 receptor: IC50 = 84–140 nM
- 5-HT2B receptor: IC50 = 410 nM
- D1, D3, and D5 receptors: IC50 = 3,200–8,300 nM
- 5-HT2A receptor: IC50 = 14,000 nM
Molindone also exhibits intermediate affinity for α2-adrenergic receptors and negligible effects on muscarinic acetylcholine receptors and histamine H1 receptors .
Pharmacokinetics and Metabolism
Molindone is rapidly absorbed following oral administration, with extensive hepatic metabolism yielding multiple metabolites. Notably, the drug has been shown to inhibit monoamine oxidase A (MAO-A), which may contribute to its antidepressant-like effects observed in animal models . The pharmacokinetic profile of this compound allows for better tracking of its metabolic pathways due to the presence of deuterium.
Parameter | Value |
---|---|
Absorption | Rapid |
Metabolism | Hepatic (36 metabolites) |
MAO-A Inhibition | Selective and irreversible |
Elimination | Less than 3% unmetabolized |
Efficacy in Schizophrenia
A randomized controlled trial investigated the efficacy of molindone in treating early-onset schizophrenia spectrum disorders. The study included 119 participants aged 8-19 years who were treated with molindone, risperidone, or olanzapine over eight weeks. Results indicated that molindone was effective in reducing symptoms compared to placebo .
Impulsive Aggression in ADHD
Another study assessed the use of extended-release molindone (SPN-810) for managing impulsive aggression in children with ADHD. This double-blind trial demonstrated significant improvements in aggression scores among participants receiving molindone compared to those on placebo .
Case Reports
Three case reports highlighted the efficacy of molindone in treatment-refractory agitated schizophrenia. Patients exhibited substantial improvement after switching to molindone from other antipsychotics that had failed to manage their symptoms effectively .
Q & A
Q. Basic: What are the standard methodologies for synthesizing and characterizing Molindone-d8?
Methodological Answer:
this compound, a deuterated analog of Molindone, is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration using deuterium gas or deuterated solvents). Characterization involves:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at specific positions and assess isotopic purity (e.g., absence of protio impurities in -NMR spectra) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic enrichment (e.g., +8 amu shift from non-deuterated Molindone).
- High-Performance Liquid Chromatography (HPLC): Paired with UV or MS detection to assess chemical purity and stability under varying conditions .
Table 1: Key Characterization Parameters
Parameter | Method | Acceptable Range |
---|---|---|
Isotopic Purity | -NMR | ≥98% deuterium incorporation |
Chemical Purity | HPLC-UV | ≥95% |
Molecular Weight | HRMS | 342.24 ± 0.5 Da |
Q. Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample Preparation: Protein precipitation or solid-phase extraction to isolate this compound from plasma/brain tissue.
- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., methanol/ammonium formate buffer) to separate analytes from matrix interferences.
- Detection: Multiple Reaction Monitoring (MRM) transitions specific to this compound and its internal standard (e.g., Molindone-d10) .
Q. Advanced: How should researchers design experiments to evaluate this compound’s receptor binding kinetics in vitro?
Methodological Answer:
- Radioligand Displacement Assays: Use -labeled D2 dopamine receptor (D2DR) ligands in competitive binding studies. Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate with reference antagonists (e.g., Haloperidol) .
- Kinetic Parameters: Calculate (inhibition constant) via the Cheng-Prusoff equation. Ensure temperature/pH consistency, as deviations may alter binding affinity.
- Blinding: Assign coded samples to avoid observer bias during data collection .
Q. Advanced: How can contradictory pharmacokinetic data for this compound be resolved in preclinical studies?
Methodological Answer:
Contradictions often arise from interspecies variability or methodological differences. Mitigation strategies include:
- Replication: Repeat studies in multiple animal models (e.g., rodents vs. primates) under identical dosing regimens.
- Variable Standardization: Control factors like fasting status, administration route (oral vs. intravenous), and sample collection timelines.
- Meta-Analysis: Pool data from independent studies to identify trends or outliers, applying statistical models (e.g., mixed-effects regression) .
Q. Advanced: What protocols optimize this compound’s stability in long-term neuropharmacological studies?
Methodological Answer:
- Storage Conditions: Store at -80°C in inert atmospheres (argon) to prevent deuterium loss or oxidation.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) and monitor via HPLC-MS.
- Formulation: Use lyophilized powders or lipid-based nanoformulations to enhance shelf life in aqueous environments .
Q. Advanced: How do researchers compare this compound’s efficacy with non-deuterated Molindone in vivo?
Methodological Answer:
- Dose-Response Curves: Administer equimolar doses of both compounds in animal models (e.g., induced psychosis) and measure behavioral outcomes (e.g., prepulse inhibition).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate plasma/brain concentrations with efficacy metrics to assess deuterium’s impact on bioavailability and half-life .
Q. Advanced: What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects on MAO inhibition?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate values.
- ANOVA with Post Hoc Tests: Compare inhibition across dose groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).
- Power Analysis: Predefine sample sizes to ensure detectable effect sizes (e.g., ≥80% power for a 20% difference in MAO activity) .
Properties
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.